molecular formula C22H28N6O2 B2872405 3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-07-6

3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2872405
CAS No.: 898410-07-6
M. Wt: 408.506
InChI Key: IUGWPYJWMUZCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound that belongs to the class of triazino-purines. This compound is characterized by the presence of a tert-butyl group, dimethyl groups, and a phenylpropyl group attached to a triazino-purine core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazino-Purine Core: This step involves the cyclization of appropriate precursors to form the triazino-purine core. Reagents such as hydrazine derivatives and aldehydes are often used.

    Introduction of tert-Butyl and Dimethyl Groups: The tert-butyl and dimethyl groups are introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively.

    Attachment of the Phenylpropyl Group: The phenylpropyl group is typically introduced via a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form, potentially altering the triazino-purine core.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or phenylpropyl groups, using reagents like sodium hydride or lithium diorganylphosphides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. Alternatively, it may interact with receptor sites, modulating signal transduction pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione include other triazino-purines and pyrazolo-triazines. These compounds share structural similarities but differ in the substituents attached to the core structure. For example:

Properties

IUPAC Name

3-tert-butyl-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-22(2,3)16-14-27-17-18(25(4)21(30)26(5)19(17)29)23-20(27)28(24-16)13-9-12-15-10-7-6-8-11-15/h6-8,10-11H,9,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGWPYJWMUZCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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